n,1-Dimethyl-2-(methylsulfanyl)-1h-benzimidazole-5-sulfonamide
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Overview
Description
n,1-Dimethyl-2-(methylsulfanyl)-1h-benzimidazole-5-sulfonamide is a chemical compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are often used in pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n,1-Dimethyl-2-(methylsulfanyl)-1h-benzimidazole-5-sulfonamide typically involves the reaction of 2-mercaptobenzimidazole with dimethyl sulfate under basic conditions. The reaction proceeds through the formation of a methylsulfanyl intermediate, which is then sulfonated using chlorosulfonic acid to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
n,1-Dimethyl-2-(methylsulfanyl)-1h-benzimidazole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles like amines, thiols, and alcohols
Major Products Formed
Oxidation: Sulfoxide, sulfone
Reduction: Amine derivatives
Substitution: Substituted benzimidazole derivatives
Scientific Research Applications
n,1-Dimethyl-2-(methylsulfanyl)-1h-benzimidazole-5-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of n,1-Dimethyl-2-(methylsulfanyl)-1h-benzimidazole-5-sulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to interfere with enzymatic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Mercaptobenzimidazole
- 1-Methyl-2-(methylsulfanyl)benzimidazole
- 5-Sulfonamido-2-mercaptobenzimidazole
Uniqueness
n,1-Dimethyl-2-(methylsulfanyl)-1h-benzimidazole-5-sulfonamide stands out due to its combination of a methylsulfanyl group and a sulfonamide group, which imparts unique chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
90872-00-7 |
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Molecular Formula |
C10H13N3O2S2 |
Molecular Weight |
271.4 g/mol |
IUPAC Name |
N,1-dimethyl-2-methylsulfanylbenzimidazole-5-sulfonamide |
InChI |
InChI=1S/C10H13N3O2S2/c1-11-17(14,15)7-4-5-9-8(6-7)12-10(16-3)13(9)2/h4-6,11H,1-3H3 |
InChI Key |
KGBZWSUKCXYVCJ-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=CC2=C(C=C1)N(C(=N2)SC)C |
Origin of Product |
United States |
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